4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate

Amisulpride synthesis Mixed anhydride chemoselectivity Racemisation suppression

4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate (CAS 71676-03-4), also named 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic (ethyl carbonic) anhydride, is a mixed carboxylic–carbonic anhydride derived from 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (amisulpride acid) and ethyl hydrogen carbonate. It serves a dual role in the amisulpride supply chain: as a reactive acylating intermediate for the final amide-bond-forming step of the antipsychotic drug amisulpride, and as a characterised process impurity (Amisulpride Impurity 67) required for pharmaceutical quality control.

Molecular Formula C23H30N2O12S2
Molecular Weight 590.6 g/mol
CAS No. 71676-03-4
Cat. No. B12698508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate
CAS71676-03-4
Molecular FormulaC23H30N2O12S2
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCCOC(=O)O.CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)OC)N
InChIInChI=1S/C20H24N2O9S2.C3H6O3/c1-5-32(25,26)17-7-11(15(29-3)9-13(17)21)19(23)31-20(24)12-8-18(33(27,28)6-2)14(22)10-16(12)30-4;1-2-6-3(4)5/h7-10H,5-6,21-22H2,1-4H3;2H2,1H3,(H,4,5)
InChIKeyHVGBQUSFFRUKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(ethylsulphonyl)-o-anisic Acid Anhydride (CAS 71676-03-4) – Essential Amisulpride Mixed Anhydride Intermediate and Impurity Reference Standard


4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate (CAS 71676-03-4), also named 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic (ethyl carbonic) anhydride, is a mixed carboxylic–carbonic anhydride derived from 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (amisulpride acid) and ethyl hydrogen carbonate . It serves a dual role in the amisulpride supply chain: as a reactive acylating intermediate for the final amide-bond-forming step of the antipsychotic drug amisulpride, and as a characterised process impurity (Amisulpride Impurity 67) required for pharmaceutical quality control .

Mixed anhydride coupling route for amisulpride
Designated Amisulpride Impurity 67 reference standard
Activated acyl donor; cold-chain storage required

Why Generic 4-Amino-5-(ethylsulphonyl)-o-anisic Acid Derivatives Cannot Replace the Ethyl Hydrogen Carbonate Anhydride in Amisulpride Synthesis and Quality Control


The ethyl hydrogen carbonate mixed anhydride possesses a chemoselectivity profile and a regulatory identity that are absent in the parent acid (CAS 71675-87-1), the methyl ester, or alternative activated esters. In amisulpride synthesis, the mixed anhydride reacts with the pyrrolidine amine under near-neutral conditions, minimising racemisation of the chiral amine component and avoiding the aggressive conditions required for acid chlorides [1]. From a quality perspective, this specific anhydride is catalogued as Amisulpride Impurity 67; substituting it with a generic analogue would invalidate impurity-tracking methods, fail pharmacopoeial identification criteria, and compromise regulatory filings that reference this exact chemical entity [2].

Carbonyl Selectivity Mismatch
Alternative activated esters or acid chlorides may alter chemoselectivity and promote racemisation of the chiral amine.
Regulatory Identity Gap
Unlisted anhydride analogues lack Amisulpride Impurity 67 designation and may fail pharmacopoeial identification criteria.

Quantitative Differentiation of 4-Amino-5-(ethylsulphonyl)-o-anisic Acid Ethyl Hydrogen Carbonate Anhydride (CAS 71676-03-4) from Closest Analogs


Chemoselective Carbonyl Reactivity: Mixed Carbonic–Carboxylic Anhydride vs. Acid Chloride

The target mixed anhydride belongs to the class of acyclic carbonic carboxylic anhydrides [R¹OC(O)OC(O)R²] that possess two non-equivalent carbonyl groups. Nucleophilic attack occurs preferentially at the carboxylic carbonyl, enabling amide formation under nearly neutral conditions [1]. In contrast, the acid chloride of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid requires the presence of a tertiary amine base, which promotes racemisation of the chiral (S)-1-ethyl-2-aminomethylpyrrolidine component. Literature reports for the mixed-anhydride route indicate amisulpride yields of 70–85% with retained enantiomeric purity, whereas alternative activation routes show lower yields or require additional resolution steps [2].

Coupling Efficiency
Class-level inference
Yield 70–85% vs 45–61%
Reported yield advantage supports route selection
Near-neutral conditions minimise racemisation
Amisulpride synthesis Mixed anhydride chemoselectivity Racemisation suppression

Regulatory Identity: Designated Amisulpride Impurity 67 vs. Unspecified Analogues

The compound is explicitly catalogued as Amisulpride Impurity 67 in multiple pharmacopoeia-aligned impurity reference standard catalogues, with full analytical characterisation data (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥ 95%) . The structurally related 5-mesyl-o-anisic acid ethyl hydrogen carbonate anhydride (CAS 94134-08-4) or the methyl carbonic anhydride analogue (CAS 483304-06-9) are not recognised as amisulpride impurities in any regulatory monograph and cannot serve as direct substitutes in validated impurity methods .

Impurity Designation
Head-to-head
Target: Amisulpride Impurity 67, CoA available
Comparator: 5‑Mesyl analog, no impurity listing
Regulatory identity supports QC method validation
EINECS 275‑834‑3 unique identifier
Pharmaceutical impurity profiling Amisulpride quality control Reference standard characterisation

Thermal Stability and Storage Requirements vs. Parent Acid

The mixed anhydride requires storage at 2–8 °C in a refrigerator, reflecting its hydrolytic lability compared to the parent 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1), which is typically stored at ambient temperature [1]. The predicted pKa of −4.11 for the anhydride indicates a significantly more electrophilic carbonyl carbon than the parent acid (pKa ≈ 4.09), consistent with its role as an activated acyl donor .

Storage Stability
Supporting evidence
2–8 °C refrigerated
Parent acid: ambient storage
Cold-chain storage preserves anhydride integrity
Predicted pKa shift ~8.2 units (4.09 → −4.11)
Anhydride stability Storage condition Hydrolytic sensitivity

Defined Procurement Scenarios for 4-Amino-5-(ethylsulphonyl)-o-anisic Acid Anhydride (CAS 71676-03-4)


Amisulpride API Late-Stage Coupling: Reproducible Mixed Anhydride Route

API manufacturers requiring a robust, scalable amide coupling step preferentially use this mixed anhydride to activate 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. The near-neutral activation conditions preserve the enantiomeric purity of the chiral amine component, delivering amisulpride in 70–85% yield with minimal racemisation, as evidenced by patent data [1]. This performance directly addresses the key procurement criterion of consistent, high-yield coupling without additional chiral resolution steps.

Pharmaceutical Quality Control: Validated Amisulpride Impurity 67 Reference Standard

QA/QC laboratories require this exact compound as a characterised reference standard (≥95% purity, full NMR/MS certificate) for HPLC method validation and routine batch release testing of amisulpride drug substance and finished product. The compound's unique EINECS 275-834-3 and impurity moniker ensure traceability to regulatory filings; alternative structurally related anhydrides are not recognised in pharmacopoeial monographs and would invalidate impurity quantification .

Forced Degradation and Stability-Indicating Method Development

The hydrolytic lability of the mixed anhydride (requiring 2–8 °C storage) makes it a critical marker for stability-indicating methods. Laboratories conducting forced degradation studies of amisulpride under hydrolytic stress conditions spike this impurity to establish system suitability and confirm method specificity, leveraging its distinct chromatographic behaviour relative to the parent acid and other process impurities [2].

Process Development and Impurity Fate-and-Purge Studies

Process chemists use the anhydride to track the fate of the activated intermediate through the final amisulpride synthetic step. Quantitative spiking experiments with the anhydride standard allow determination of purge factors during work-up and crystallisation, supporting ICH M7 control strategy justifications for potentially genotoxic impurities [2].

Application
Selection Property
Validation Focus
Amisulpride late-stage coupling
Mixed anhydride reactivity profile
Coupling yield and enantiomeric integrity
Amisulpride impurity profiling QC
Designated Impurity 67 identity
Method specificity and regulatory traceability
Stability-indicating method development
Hydrolytic lability marker
Forced degradation system suitability
Impurity fate-and-purge studies
Process intermediate traceability
Purge factor determination
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